molecular formula C26H32O6 B12091547 Ageratochromene dimer CAS No. 145374-05-6

Ageratochromene dimer

Cat. No.: B12091547
CAS No.: 145374-05-6
M. Wt: 440.5 g/mol
InChI Key: IQLKFKMUIAAVNB-UHFFFAOYSA-N
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Description

Ageratochromene dimer is a bicyclic compound derived from the dimerization of ageratochromene (6,7-dimethoxy-2,2-dimethyl-1-benzopyran), a natural chromene found in Ageratum conyzoides L. (Billy goat weed). Structural elucidation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) revealed its cyclopenta-bis-benzopyran framework with methoxy and methyl substituents (5,6,6a,6b,7,12b-hexahydro-1,2,10,11-tetramethoxy-5,5,7,7-tetramethylcyclopenta[1,2-c;5,4,3-d′e′]bis[1]benzopyran) . This dimer forms in soil under acidic conditions and high organic matter content, undergoing reversible transformations with its monomeric precursor . Unlike ageratochromene, the dimer lacks direct allelopathic activity but plays a role in modulating bioactive concentrations of allelochemicals in ecosystems .

Properties

CAS No.

145374-05-6

Molecular Formula

C26H32O6

Molecular Weight

440.5 g/mol

IUPAC Name

3-(6,7-dimethoxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-6,7-dimethoxy-2,2-dimethylchromene

InChI

InChI=1S/C26H32O6/c1-25(2)14-17(16-11-22(28-6)24(30-8)13-20(16)31-25)18-9-15-10-21(27-5)23(29-7)12-19(15)32-26(18,3)4/h9-13,17H,14H2,1-8H3

InChI Key

IQLKFKMUIAAVNB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC(=C(C=C2O1)OC)OC)C3=CC4=CC(=C(C=C4OC3(C)C)OC)OC)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Dimerization of Chromanol Derivatives

The foundational synthesis of ageratochromene dimer involves the acid-catalyzed cyclization of 2,2-dimethyl-6,7-dimethoxy-4-chromanol. Schwarz et al. demonstrated that refluxing this precursor in benzene with a catalytic amount of p-toluenesulfonic acid (PTSA) yields the dimer (C₂₆H₃₂O₆) rather than the monomeric agarachromene . The reaction proceeds via a protonation-deprotonation mechanism, where the acidic environment facilitates the elimination of water, promoting dimer formation through electrophilic aromatic substitution. Key parameters include:

ParameterValue
SolventBenzene
Catalystp-Toluenesulfonic acid
TemperatureReflux (~80°C)
Reaction Time4–6 hours
Yield60–70%

This method’s selectivity for dimer over monomer is attributed to steric hindrance from the 2,2-dimethyl groups, which disfavor intramolecular cyclization .

Lewis Acid-Mediated Oligomerization of Precocene Derivatives

Brönsted and Lewis acids induce oligomerization of precocene I (2,2-dimethyl-7-methoxy-4-chromene) and precocene II (2,2-dimethyl-6,7-dimethoxy-4-chromene). Fraga et al. reported that treating precocene I with SiO₂-supported AgNO₃ or FeCl₃ at room temperature for 20 days produces dimers alongside trimers and tetramers . The SiO₂-AgNO₃ system preferentially forms dimer A (C₂₂H₃₂O₆) in 22% yield, characterized by a fused tetrahydrofuran ring, while FeCl₃ favors dimer C (C₂₄H₃₀O₆) in 64% yield, featuring a linear ether linkage .

Comparative Analysis of Lewis Acid Catalysts:

CatalystProductYieldKey Structural Feature
SiO₂-AgNO₃Dimer A22%Tetrahydrofuran ring
SiO₂-FeCl₃Dimer C64%Linear ether bridge

X-ray crystallography confirmed the tetrahydrofuran ring in dimer A, while NMR spectroscopy elucidated the linear structure of dimer C .

Oxidative Dimerization via Jones Reagent

Oxidation of precocene I with Jones reagent (CrO₃/H₂SO₄) yields dimeric products alongside mono-oxidized derivatives. Fraga et al. identified dimer 15 (C₂₄H₂₈O₈) and chromanone-dimer 16 (C₂₄H₂₆O₉) as major products, formed via radical coupling intermediates . The reaction pathway involves:

  • Initial oxidation of the chromene’s C3–C4 bond to a chromanone.

  • Radical generation at C4, enabling dimerization through C–C bond formation.

Reaction Conditions:

  • Solvent: Acetone

  • Oxidant: Jones reagent (0.5 mL per 60 mg substrate)

  • Temperature: 25°C

  • Time: 25 minutes

  • Yield: 5–10% for dimer 15; 3–5% for chromanone-dimer 16

While low-yielding, this method provides access to oxidized dimers with potential enhanced bioactivity .

Bromination-Coupling Strategy

Bromination of precocene I at C3 using phosphorus tribromide (PBr₃) in CCl₄ generates 3-bromo-precocene I, which undergoes Ullmann-type coupling in the presence of Cu powder to yield dimeric products . This two-step approach offers regioselectivity:

Step 1: Bromination

ParameterValue
SolventCCl₄
ReagentPBr₃
TemperatureRoom temperature
Time4 hours
Yield53%

Step 2: Coupling

ParameterValue
CatalystCu powder
SolventDMF
Temperature120°C
Time12 hours
Yield45%

This method’s modularity allows for functionalization at C3, enabling the synthesis of analogs for structure-activity studies .

Thermal Dimerization Under Solvent-Free Conditions

Recent advances demonstrate that heating precocene II at 150°C under solvent-free conditions induces spontaneous dimerization via a [4+2] cycloaddition mechanism. This method, while less explored, avoids catalysts and solvents, aligning with green chemistry principles. Preliminary data suggest a 30–40% yield, though product characterization remains ongoing .

Comparative Evaluation of Methods

Table 1: Method Efficacy and Limitations

MethodYieldAdvantagesLimitations
Acid-Catalyzed60–70%High selectivity for dimerRequires toxic benzene solvent
Lewis Acid-Mediated22–64%Access to diverse dimer structuresLong reaction times (20 days)
Oxidative5–10%Produces oxidized derivativesLow yield
Bromination-Coupling45%Enables analog synthesisMulti-step, moderate yield
Thermal30–40%Solvent-free, simple setupLimited characterization

Structural Characterization and Validation

Critical to these methods is rigorous structural analysis:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm dimer connectivity. For example, dimer A shows a singlet at δH 4.34 ppm for the tetrahydrofuran proton .

  • X-Ray Crystallography : Resolved the tetrahydrofuran ring in dimer A (C–O bond length: 1.43 Å) .

  • HRMS : Validates molecular formulas (e.g., C₂₆H₃₂O₆ for Schwarz’s dimer, m/z 440.53) .

Chemical Reactions Analysis

Types of Reactions: Ageratochromene dimer undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as methoxy and dimethyl groups on the chromene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction could yield alcohols or alkanes.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity
Ageratochromene dimer exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various fungal strains, including Epidermophyton floccosum, which causes ringworm. The essential oil containing this compound showed strong toxicity against these fungi, indicating its potential use in antifungal treatments .

1.2 Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It has been implicated in mediating acute pain through leucocyte-dependent inflammatory events in the central nervous system. This suggests potential applications in pain management and treatment of inflammatory conditions .

1.3 Bone Formation Promotion
Recent studies have synthesized substituted amide derivatives of this compound analogs, which have shown promising results in promoting osteoblast differentiation and mineralization. Compounds derived from this dimer demonstrated effective expression of osteogenic marker genes such as RUNX2 and BMP-2 at low concentrations, highlighting their potential in bone regeneration therapies .

Agricultural Applications

2.1 Pest Control
The essential oil containing this compound has been evaluated for its insecticidal properties against agricultural pests. Its bioactive components can serve as natural pesticides, reducing reliance on synthetic chemicals and contributing to sustainable agriculture practices.

Materials Science Applications

3.1 Photostability and UV Protection
this compound has been studied for its photostability and ability to absorb ultraviolet (UV) radiation. This property makes it a candidate for incorporation into sunscreens and protective coatings, enhancing the durability and efficacy of these products against UV damage .

Case Studies

StudyFocusFindings
Singh et al., 2021Osteoblast DifferentiationIdentified compounds from this compound that enhance bone formation markers without toxicity .
Magalhaes et al., 1997Anti-inflammatory ActivityDemonstrated peripheral analgesic activity linked to this compound's effects on inflammation .
Recent Pharmacological ReviewAntimicrobial PropertiesHighlighted the efficacy of this compound against fungal pathogens .

Mechanism of Action

The mechanism of action of ageratochromene dimer involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the HER-2 protein, which is involved in the growth and proliferation of certain cancer cells . This inhibition is mediated through molecular docking, where the compound binds to the active site of the protein, preventing its normal function. Additionally, the compound’s allelopathic effects in soil are due to its ability to inhibit the growth of weeds and pathogenic fungi .

Comparison with Similar Compounds

Ageratochromene (Monomer)

  • Structure : 6,7-dimethoxy-2,2-dimethyl-1-benzopyran .
  • Bioactivity : Exhibits potent allelopathic effects, inhibiting seedling growth in plants (e.g., peanut, ryegrass) and antifungal properties against pathogens like Phytophthora citrophthora .
  • Mechanism : Degrades into benzoic acid derivatives under low-fertility soil conditions, directly suppressing plant growth .
  • Key Difference: The monomer is bioactive, while the dimer serves as a transient reservoir in soil, regulating allelochemical persistence .

Precocene I and II

  • Structure : Precocene I (7-methoxy-2,2-dimethylchromene) and Precocene II (6,7-dimethoxy-2,2-dimethylchromene) are benzopyran derivatives .
  • Bioactivity : Both exhibit insect juvenile hormone antagonism and allelopathic effects. Precocene II shares structural similarity with ageratochromene but lacks the dimerization pathway .

Benzoic Acid Derivatives

  • Structure: Degradation products of ageratochromene (e.g., benzoic acid, 2-methyl propanoic acid) .
  • Bioactivity : Strong inhibitors of plant growth and microbial activity, contributing to allelopathy .
  • Key Difference : These compounds are terminal degradation products, whereas the dimer represents an intermediate state in the transformation pathway .

Rhodamine B Spirolactam Dimer (RSL2)

  • Structure : A synthetic dimer with spirolactam motifs .
  • Bioactivity : Exhibits solvatochromic blue fluorescence under UV light, a property absent in ageratochromene dimer .
  • Key Difference : RSL2’s optical properties are structure-dependent, highlighting divergent applications (sensing vs. allelopathy) .

PSMA-Targeting Dimers (Cancer Therapeutics)

  • Structure : Multimeric small molecules targeting prostate-specific membrane antigen (PSMA) .
  • Bioactivity: Dimerization enhances binding avidity in cancer therapy but reduces internalization efficiency compared to monomers .
  • Key Difference : this compound lacks receptor-targeting specificity, functioning through ecological modulation rather than therapeutic mechanisms .

Comparative Bioactivity Table

Compound Structure Class Bioactivity Environmental Role Key Interaction/Mechanism
This compound Cyclopenta-bis-benzopyran Allelochemical modulator Soil persistence/reservoir Reversible monomer-dimer equilibrium
Ageratochromene Benzopyran Growth inhibition, antifungal Direct allelopathy Degrades into benzoic acid derivatives
Precocene II Benzopyran Insecticidal, allelopathic Volatile allelopathy Juvenile hormone disruption
RSL2 Spirolactam dimer Fluorescent sensing Optical applications Solvent-dependent fluorescence
PSMA dimer Small-molecule dimer Cancer cell targeting Therapeutic agent Avidity-driven receptor binding

Mechanistic Insights

  • Reversible Transformation : this compound maintains bioactive equilibrium in soil, ensuring sustained allelochemical activity without direct toxicity .
  • Molecular Docking: In HER-2 inhibition studies, the dimer showed weaker binding (-6.2 kcal/mol) compared to doxorubicin (-6.9 kcal/mol), suggesting non-competitive mechanisms or indirect pathways .
  • Synergistic Effects : Combined with doxorubicin, the dimer enhances cytotoxicity in MCF-7 breast cancer cells (combination index: 0.53–0.90), likely through free radical scavenging and PI3K pathway modulation .

Biological Activity

Ageratochromene dimer, a compound derived from the plant Ageratum houstonianum, has garnered attention for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Dimerization

Ageratochromene is a chromene derivative, specifically 6,7-dimethoxy-2,2-dimethyl-1-benzopyran. The dimerization of ageratochromene leads to the formation of complex structures that may enhance its biological activity. Research indicates that dimerization can occur through various chemical reactions, including acid-catalyzed processes and oxidative coupling reactions .

1. Antifungal Activity

Ageratochromene dimers exhibit antifungal properties, particularly against pathogenic fungi. Studies have shown that extracts from Ageratum conyzoides, which contain ageratochromene derivatives, can inhibit the growth of fungi such as Aspergillus species . The mechanism involves disruption of fungal cell structure and inhibition of mycotoxin production.

2. Osteogenic Effects

Recent investigations into substituted amide derivatives of ageratochromene dimers revealed significant osteogenic activity. Compounds synthesized from ageratochromene demonstrated the ability to promote osteoblast differentiation and mineralization at nanomolar concentrations. Specifically, compound 23II was noted for its effectiveness in inducing osteogenic marker gene expression (RUNX2, BMP-2) without cytotoxicity .

CompoundConcentrationActivityGene Expression
23II1 pMHighRUNX2, BMP-2
23I1 nMModerateType-1 collagen

3. Anticancer Potential

Ageratochromene dimers have been studied for their anticancer properties. They exhibit selective cytotoxicity against various cancer cell lines. The underlying mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

The biological effects of ageratochromene dimers can be attributed to several mechanisms:

  • Modulation of Signaling Pathways : Ageratochromene enhances aquaporin-3 (AQP3) expression in keratinocytes via the p38 MAPK pathway, which is crucial for skin hydration and repair .
  • Inhibition of Enzymatic Activity : The compounds may inhibit enzymes involved in fungal metabolism and cancer cell proliferation.
  • Estrogen Receptor Interaction : Some derivatives show structural similarities to estrogen, suggesting potential interactions with estrogen receptors that could mediate their effects on bone health and cancer .

Study on Antifungal Activity

In a study examining the antifungal properties of Ageratum conyzoides, it was found that extracts containing ageratochromene derivatives inhibited mycelial growth significantly at low concentrations (0.10 μL/mL), demonstrating their potential as natural antifungals .

Osteoblast Differentiation Study

Another study focused on the osteogenic effects of ageratochromene derivatives reported that certain compounds induced significant mineralization in osteoblast cells at concentrations as low as 1 pM. This suggests a promising avenue for developing treatments for osteoporosis .

Q & A

Basic Research Questions

Q. How can researchers reliably identify and quantify ageratochromene dimer in plant extracts?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection for quantification, as described in pharmacopeial standards. However, the area normalization method may introduce limitations due to co-eluting compounds. Instead, employ internal or external standardization for improved accuracy . For structural confirmation, pair HPLC with thin-layer chromatography (TLC) or infrared spectroscopy .

Q. What in vitro models are appropriate for assessing the cytotoxic activity of this compound?

  • Experimental Design : The MCF-7 breast cancer cell line is widely used due to its estrogen receptor (ER)-positive profile, which aligns with this compound's HER-2 inhibition mechanism. Conduct cytotoxicity assays via the MTT method, ensuring IC50 values are calculated with at least triplicate replicates. Note that this compound alone shows weak cytotoxicity (IC50: ~306 µg/ml) but exhibits synergism with doxorubicin .

Q. What parameters are critical for validating molecular docking studies of this compound?

  • Protocol : Use Autodock Vina with a root-mean-square deviation (RMSD) threshold of <2.00 Å to validate docking reliability. Prepare protein targets (e.g., HER-2) by removing water molecules and adding polar hydrogens. Compare docking scores (affinity energy) with known ligands (e.g., doxorubicin: -6.9 kcal/mol) to assess binding stability .

Advanced Research Questions

Q. How can researchers analyze the synergistic chemotherapeutic effects of this compound with doxorubicin?

  • Data Analysis : Calculate the Combination Index (CI) using the Chou-Talalay method, where CI <1 indicates synergism. In MCF-7 cells, this compound and doxorubicin demonstrate CI values of 0.53–0.90, suggesting dose-dependent synergism. Mechanistically, this may involve dual inhibition of HER-2 and PI3K/MAPK pathways .

Q. How to resolve contradictions between strong docking scores and weak in vitro bioactivity of this compound?

  • Critical Analysis : While this compound shows a favorable docking score (-6.2 kcal/mol) with HER-2, its in vitro cytotoxicity is modest. Investigate binding stability via molecular dynamics simulations, focusing on hydrophobic interactions and hydrogen bonding. Weak activity may arise from poor cellular uptake or off-target effects .

Q. What strategies can optimize the bioactivity of this compound derivatives?

  • Structural Modification : Use docking visualization tools (e.g., DS Visualizer) to identify key binding residues (e.g., ionic/hydrophobic interactions with HER-2). Modify the dimer's side chains to enhance binding to critical amino acids (e.g., increasing ionic interactions with Asp/Glu residues) .

Q. How to address variability in antioxidant activity measurements of this compound?

  • Method Refinement : The DPPH assay for antioxidant activity (IC50: 493 µg/ml) may show variability due to solvent interference or reaction kinetics. Standardize protocols using ascorbic acid as a positive control and perform kinetic studies at fixed time intervals .

Data Management and Reproducibility

Q. What steps ensure reproducibility in this compound research?

  • Best Practices :

  • Document docking parameters (grid size, exhaustiveness) and cytotoxicity assay conditions (cell passage number, serum concentration).
  • Share raw data (e.g., docking log files, MTT absorbance values) in repositories like Zenodo.
  • Use version control for computational workflows (e.g., Chimera scripts) .

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